molecular formula C15H14N2OS3 B6477598 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea CAS No. 2640818-49-9

3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea

Cat. No. B6477598
CAS RN: 2640818-49-9
M. Wt: 334.5 g/mol
InChI Key: FTDCDNUFZLWMNP-UHFFFAOYSA-N
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Description

The compound you mentioned contains bithiophene and thiophene units. Bithiophene is a type of organic compound that is part of the thiophene family. Thiophene is a heterocyclic compound with the formula C4H4S. It consists of a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is often planar due to the conjugation of the π-electrons across the five-membered ring . This conjugation also results in aromaticity, which contributes to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiophene-based compounds often exhibit strong conjugation, wide absorption spectrum, large absorption coefficient, high-lying energy level, and good crystallinity .

Future Directions

Thiophene-based compounds, due to their unique properties, have been extensively studied in the fields of electronics and optoelectronics . Future research could focus on developing more efficient synthesis methods, exploring new applications, and improving the performance of these compounds in existing applications .

properties

IUPAC Name

1-thiophen-2-yl-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c18-15(17-14-4-2-10-20-14)16-8-7-11-5-6-13(21-11)12-3-1-9-19-12/h1-6,9-10H,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDCDNUFZLWMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea

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